2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile
Description
Chemical Structure and Properties 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile (CAS: 381679-64-7) is a thiazole derivative featuring a 4-bromophenyl substituent, a cyclohexylidene group, and an acetonitrile moiety. Its molecular formula is C₁₇H₁₄BrN₃S, with a molecular weight of 359.3 g/mol and a computed XLogP3 value of 5, indicating significant lipophilicity . The compound’s topology includes a rigid cyclohexylidene group, which may influence conformational stability and steric interactions. The bromine atom contributes to its high molecular weight (359.3 vs.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c18-14-8-6-13(7-9-14)16-11-21-17(20-16)15(10-19)12-4-2-1-3-5-12/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELNPKPCSHVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with cyclohexylideneacetonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile exhibit significant antibacterial and antifungal activities. These compounds are often evaluated against various pathogens, including resistant strains of bacteria and fungi .
- Anticancer Potential : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The incorporation of the bromophenyl group enhances the cytotoxicity against several cancer cell lines. Investigations into the mechanisms of action suggest that these compounds may induce apoptosis through various pathways, making them potential candidates for cancer therapy .
- Anti-inflammatory Properties : Compounds with thiazole structures have demonstrated anti-inflammatory effects in vitro and in vivo. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .
Material Science
- Organic Electronics : The unique electronic properties of thiazole derivatives allow them to be used in organic semiconductors and photovoltaic devices. Their ability to act as electron acceptors or donors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
- Polymer Chemistry : Thiazole-containing monomers can be polymerized to produce materials with enhanced thermal stability and mechanical properties. Research into these polymers shows promise for use in coatings, adhesives, and other industrial applications .
Agricultural Chemistry
- Pesticidal Activity : The thiazole ring is known for its ability to interact with biological systems, making it a candidate for developing new pesticides. Compounds like this compound have been evaluated for their efficacy against agricultural pests, showing potential as effective insecticides or fungicides .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This compound has shown promising results in inhibiting the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical features of the target compound with related thiazole derivatives:
| Compound Name | CAS/ID | Molecular Formula | MW (g/mol) | XLogP3 | Key Structural Differences |
|---|---|---|---|---|---|
| 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile | 381679-64-7 | C₁₇H₁₄BrN₃S | 359.3 | 5 | Bromophenyl, cyclohexylidene, acetonitrile |
| 4-(4'-Bromophenyl)-2-thiazoleacetonitrile | 94833-31-5 | C₁₁H₇BrN₂S | 279.16 | ~3.5* | Lacks cyclohexylidene; simpler acetonitrile-thiazole |
| 2-(4-(4-Chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile | Not provided | C₂₄H₁₅ClN₄S₂ | ~481.0* | ~6.5* | Chlorophenyl, phenyl substituents, dual thiazole cores |
| (2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | 5624-37-3 | C₁₉H₁₅BrN₄S | 435.3 | ~4.2* | Amino-bromophenyl, methylphenyl, propenenitrile |
| 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Not provided | C₁₈H₁₃BrClN₂O₂S₂ | 499.8 | ~2.8* | Sulfinyl, acetamide, 2-chlorophenyl substituent |
*Estimated based on structural similarity.
Key Structural and Functional Differences
Halogen Substituents: The 4-bromophenyl group in the target compound enhances lipophilicity (XLogP3 = 5) compared to the 4-chlorophenyl analog (XLogP3 ~6.5*, ). Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets but could reduce solubility .
Core Modifications: The cyclohexylidene group in the target compound adds steric bulk and rigidity, which may restrict conformational flexibility compared to simpler analogs like 4-(4'-bromophenyl)-2-thiazoleacetonitrile (). This could influence membrane permeability and metabolic stability . Dual thiazole cores in the chlorophenyl-phenyl derivative () increase molecular complexity and weight (~481 vs.
Functional Groups: The acetonitrile group in the target compound is a strong electron-withdrawing moiety, which may enhance reactivity in nucleophilic substitution reactions compared to the acetamide or propenenitrile groups in other analogs .
Biological Activity
The compound 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the bromophenyl group and thiazole ring contributes to its unique chemical properties and biological activities. The structure can be represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to This compound have shown significant antibacterial activity against various strains of bacteria. The increased electron density on the nitrogen atom in thiazoles is thought to enhance their interaction with bacterial cell walls, leading to higher efficacy compared to non-brominated analogs .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies have shown that brominated thiazoles exhibit enhanced cytotoxicity against cancer cell lines due to their ability to disrupt cellular signaling pathways involved in tumor growth .
Case Studies
- Antibacterial Activity : A study conducted on a series of thiazole derivatives demonstrated that those with bromine substitutions exhibited superior antibacterial effects compared to their chlorine counterparts. The mechanism was attributed to increased electron density facilitating stronger interactions with microbial targets .
- Anticancer Efficacy : In vitro assays on human cancer cell lines revealed that This compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The compound's ability to modulate key signaling pathways was highlighted as a critical factor in its anticancer activity .
Data Tables
Q & A
Q. What are the common synthetic routes for synthesizing 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions involving substituted thiazole precursors and cyclohexylidene acetonitrile derivatives. Key steps include:
- Refluxing substituted benzaldehyde derivatives with thiazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) to promote cyclization .
- Solvent selection (e.g., dichloromethane/methanol mixtures) for purification, with solvent ratios (e.g., 80:20) critical for crystallization and yield optimization .
- Monitoring reaction progress via TLC and employing vacuum evaporation to isolate solids .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use and NMR to confirm substitution patterns on the thiazole and cyclohexylidene moieties. Coupling constants in NMR can reveal stereoelectronic effects from the bromophenyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (279.16 g/mol) and isotopic patterns (e.g., bromine's doublet) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, with retention times calibrated against known standards .
Advanced Research Questions
Q. How can computational methods predict the compound's conformational stability and intermolecular interactions in solid-state structures?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to evaluate energy minima for the cyclohexylidene moiety and thiazole ring puckering .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N, π–π stacking) using CrystalExplorer, correlating with experimental crystallographic data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF) on crystallization pathways to rationalize polymorph formation .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results, such as discrepancies in molecular conformation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR-derived torsional angles with X-ray dihedral angles (e.g., cyclohexylidene ring puckering parameters) .
- Twinned Crystal Refinement : Use SHELXL-97 with the TwinRotMat algorithm (PLATON) to deconvolute overlapping reflections in non-merohedrally twinned crystals .
- Temperature-Dependent Studies : Perform variable-temperature NMR to assess dynamic conformational changes not captured in static X-ray structures .
Q. What challenges arise in determining the crystal structure of this compound, particularly regarding non-merohedral twinning, and how can they be resolved?
- Methodological Answer :
- Data Collection : Use Agilent CrysAlis PRO with a multi-domain integration protocol to handle split reflections in twinned crystals .
- Refinement Workflow :
Apply HKLF5 format in SHELXL-97 to refine twin fractions (e.g., 47.16% minor domain) .
Restrain isotropic displacement parameters (U) for overlapping atoms to reduce overfitting .
- Validation Tools : Check for R-factor discrepancies and residual density peaks using checkCIF/PLATON .
Q. How do substituents (e.g., bromophenyl, cyclohexylidene) influence π–π stacking and hydrogen-bonding networks in supramolecular assemblies?
- Methodological Answer :
- Graph Set Analysis : Classify C–H···N and C–H···π interactions using Etter’s rules (e.g., motifs) to map 2D/3D networks .
- π–π Metrics : Calculate centroid distances (e.g., 3.571 Å between thiazole and triazole rings) and slippage angles (e.g., 5.08°) from X-ray data .
- Energy Frameworks (Mercury) : Visualize interaction energies (kJ/mol) to prioritize dominant packing forces .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
